molecular formula C14H16N4O2 B2983278 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034523-06-1

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2983278
CAS RN: 2034523-06-1
M. Wt: 272.308
InChI Key: CQGRUFUDYGZAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone, commonly known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. It was developed as a potential anticancer agent due to its ability to inhibit the mTOR signaling pathway, which is frequently dysregulated in cancer cells.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

  • Cainelli et al. (1998) discuss a practical synthesis method for a key intermediate in the production of β-lactam antibiotics. This process involves N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine and leads to the production of 4-acetoxy-azetidinone 1, crucial for β-lactam antibiotics synthesis (Cainelli et al., 1998).

Antifungal Activities

  • Massa et al. (1992) synthesized 2-aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane derivatives and related triazoles, which showed moderate to potent antifungal activity against Candida albicans and Candida spp (Massa et al., 1992).
  • Nagamani et al. (2018) synthesized novel compounds with triazole moieties, exhibiting antimicrobial activity (Nagamani et al., 2018).
  • Kumar et al. (2019) synthesized isoxazole derivatives with triazole components, demonstrating in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).

Anticancer Activity

  • Tumosienė et al. (2020) report the synthesis of novel compounds with potential anticancer activity. These compounds were more effective against the glioblastoma U-87 cell line compared to other cell lines (Tumosienė et al., 2020).

Anti-Tubercular Agents

  • Thomas et al. (2014) focused on the design and development of novel azetidinone derivatives, including triazoles, for anti-tubercular activity. They identified specific analogues with good anti-tubercular activity (Thomas et al., 2014).

Miscellaneous Applications

  • Veinberg et al. (2003) synthesized a series of trisubstituted 2-azetidinones to study their relation to structure and biological characteristics, revealing an anticancer effect in vitro (Veinberg et al., 2003).
  • Ashok et al. (2020) designed 1,2,3-triazole derivatives and synthesized them through microwave irradiation methods, showing in vitro antimicrobial activity (Ashok et al., 2020).

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-13-5-3-2-4-11(13)8-14(19)17-9-12(10-17)18-7-6-15-16-18/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGRUFUDYGZAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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